Cas no 2287285-89-4 (4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid)

4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid
- 2287285-89-4
- 2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid
- EN300-6747970
-
- インチ: 1S/C15H13NO5/c17-11-6-7-12(14(18)19)13(8-11)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)
- InChIKey: ZMPHXZZJISJROK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C=CC=1C(=O)O)O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 287.07937252g/mol
- どういたいしつりょう: 287.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747970-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
Enamine | EN300-6747970-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
Enamine | EN300-6747970-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
Enamine | EN300-6747970-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
Enamine | EN300-6747970-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
Enamine | EN300-6747970-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 | |
Enamine | EN300-6747970-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
Enamine | EN300-6747970-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4-hydroxybenzoic acid |
2287285-89-4 | 95.0% | 0.5g |
$520.0 | 2025-03-13 |
4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acidに関する追加情報
4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid: A Comprehensive Overview
The compound 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid (CAS No. 2287285-89-4) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a hydroxyl group at the 4-position, a phenylmethoxycarbonylamino group at the 2-position, and a carboxylic acid moiety. These functional groups confer the molecule with versatile chemical reactivity and biological activity.
Recent studies have highlighted the potential of 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be effectively utilized in the construction of complex molecular frameworks, particularly in the development of novel antibiotics and anticancer agents. The phenylmethoxycarbonylamino group has been shown to enhance the bioavailability and stability of these compounds, making them more suitable for therapeutic applications.
In terms of synthesis, 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid is typically prepared through a multi-step process involving nucleophilic substitution, amide formation, and oxidation reactions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis routes for this compound.
The physical properties of 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid are well-documented. It is a crystalline solid with a melting point of approximately 150°C and a solubility profile that makes it suitable for various solvent systems. The compound exhibits strong UV absorption characteristics, which are attributed to its conjugated aromatic system. These properties make it an ideal candidate for applications in optoelectronic materials and sensors.
From a biological standpoint, 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid has shown promising activity in vitro against various pathogens, including bacteria and fungi. Its hydroxyl group plays a critical role in hydrogen bonding interactions with cellular components, while the phenylmethoxycarbonylamino group enhances its ability to penetrate cellular membranes. These attributes make it a valuable lead compound in drug discovery programs targeting infectious diseases.
Moreover, recent research has explored the use of 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid as a building block for peptide-based therapeutics. Its carboxylic acid group allows for easy coupling with amino acids, enabling the creation of complex peptide sequences with tailored biological activities. This approach has opened new avenues for personalized medicine and targeted therapy.
In conclusion, 4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic Acid (CAS No. 2287285-89-4) is a versatile compound with immense potential across multiple disciplines. Its unique structure, combined with recent advances in synthesis and application techniques, positions it as a key player in modern chemical research and development.
2287285-89-4 (4-Hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid) 関連製品
- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)
- 1543455-71-5(methyl 1-cyclopentylpiperidine-2-carboxylate)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 246028-92-2(3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile)
- 4373-59-5(Pyridine, 2-[4-(methylthio)phenyl]-)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)
- 21560-93-0(7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine)
- 1000287-02-4(1-cyclopentylpiperidin-4-amine hydrochloride)
- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)



